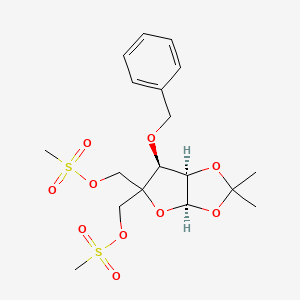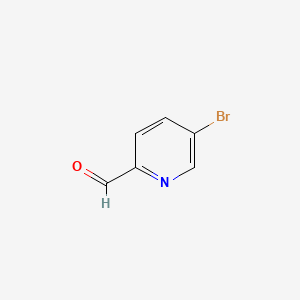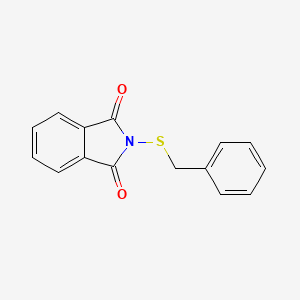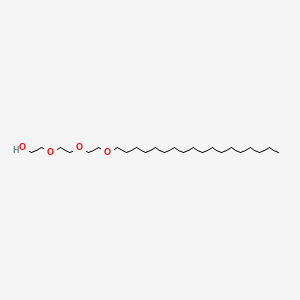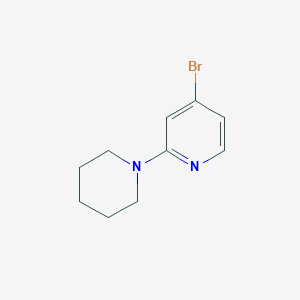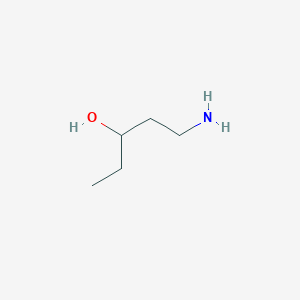
1-Aminopentan-3-ol
Descripción general
Descripción
1-Aminopentan-3-ol is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of bioactive molecules and antiviral agents. It is an amino alcohol, a class of compounds that contain both an amine and an alcohol functional group. This dual functionality makes it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through different methods. One approach involves the proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes. This method has been used to create both syn and anti-1,3-amino alcohols, demonstrating the versatility of this approach in generating compounds with varying stereochemistry . Another synthesis route reported the preparation of 1-amino-5-(benzyloxy)pentan-3-ol from 1-(benzyloxy)but-3-ene through epoxidation and subsequent regiospecific opening of the epoxide .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been confirmed using various analytical techniques. Elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, including both proton (1H) and carbon-13 (13C) NMR, have been employed to verify the structure of synthesized compounds .
Chemical Reactions Analysis
This compound serves as a precursor for various chemical reactions. It has been used to synthesize nucleoside analogues, which are compounds structurally similar to nucleosides and have potential antiviral applications. The reactivity of the amino group allows for the introduction of different nucleobases, creating a diverse range of nucleoside analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentane amino derivatives, including those derived from this compound, have been studied. These compounds have been tested for their efficacy as bactericides against sulfate-reducing bacteria and as anticorrosive agents. The studies found that these derivatives exhibit high anticorrosive properties and are effective in suppressing the growth of sulfate-reducing bacteria .
Relevant Case Studies
In one case study, the synthesis of (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, a bioactive molecule, was achieved using the proline-catalyzed synthesis method, showcasing the practical application of this compound in medicinal chemistry . Another study evaluated the antiviral activity of this compound-derived nucleoside analogues, with one compound showing inhibition of the cytopathic effect of HSV-1, highlighting the potential of these derivatives in antiviral drug development .
Aplicaciones Científicas De Investigación
Catalizadores de Átomo Único
1-Aminopentan-3-ol: se puede utilizar en la preparación de catalizadores de átomo único. Estos catalizadores son conocidos por su fuerte actividad y alta selectividad, lo que los hace adecuados para diversas reacciones catalíticas. El grupo amino en this compound podría potencialmente estabilizar el átomo único, facilitando reacciones que requieren precisión y eficiencia .
Almacenamiento y Separación de Gases
Los marcos metal-orgánicos (MOFs) funcionalizados con grupos amino, como los derivados de this compound, se pueden diseñar para un almacenamiento y separación de gases eficientes. Estos MOFs pueden adsorber selectivamente gases como CO2, lo que los hace valiosos para aplicaciones ambientales y almacenamiento de energía .
Adsorción de Tintes
Los MOFs funcionalizados con amino también se pueden aplicar en la adsorción de tintes. Esto es particularmente útil en el tratamiento de aguas residuales industriales, donde estos MOFs pueden ayudar a eliminar sustancias de tinte nocivas, reduciendo así la contaminación ambiental .
Catálisis
This compound puede actuar como un ligando en sistemas catalíticos. Su estructura permite la formación de complejos con metales, que pueden catalizar diversas reacciones orgánicas. Esto es beneficioso en la síntesis farmacéutica y la producción de productos químicos finos .
Investigación Farmacéutica
En la investigación farmacéutica, this compound se puede utilizar para sintetizar ingredientes farmacéuticos activos (API). Su estructura se puede incorporar a moléculas más grandes, lo que podría conducir al desarrollo de nuevos medicamentos .
Ciencia de Materiales
El compuesto se puede utilizar en la ciencia de materiales para modificar las propiedades superficiales de los materiales. Al introducir grupos amino, puede mejorar las propiedades de adhesión o alterar la energía superficial de los materiales, lo que es crucial en la fabricación de materiales avanzados .
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Aminopentan-3-ol, also known as pentan-3-amine, is an organic compound Similar compounds like amines are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Amines, in general, can undergo various reactions such as protonation, alkylation, acylation, and condensation with carbonyls . These reactions can alter the function of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
For instance, they can participate in cross-dehydrogenative coupling reactions, which refer to the formation of C(X)–C(X) (X= heteroatom) directly from two C(X)–H bonds with liberation of H2 . This process can increase the structural complexity in organic molecules .
Pharmacokinetics
Similar compounds like amines are known to be miscible in water , which can influence their absorption and distribution in the body
Result of Action
Amines can influence various cellular processes through their interactions with biological targets . The exact effects would depend on the specific targets and pathways influenced by this compound.
Propiedades
IUPAC Name |
1-aminopentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOTYPSPQZVIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433345 | |
| Record name | 1-aminopentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
291535-62-1 | |
| Record name | 1-aminopentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminopentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




